



# **Application Notes and Protocols for HER2 Immunohistochemistry in Poziotinib Studies**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Poziotinib hydrochloride |           |
| Cat. No.:            | B610172                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Human Epidermal Growth Factor Receptor 2 (HER2, also known as ERBB2) is a critical biomarker in various cancers, including a subset of non-small cell lung cancer (NSCLC). Poziotinib is a potent tyrosine kinase inhibitor (TKI) that has shown significant clinical activity in patients with NSCLC harboring HER2 exon 20 insertion mutations.[1][2][3] Accurate assessment of HER2 expression is paramount for identifying patients who may benefit from Poziotinib therapy. Immunohistochemistry (IHC) is a widely utilized method for evaluating HER2 protein expression in tumor tissues. These application notes provide a detailed protocol for HER2 IHC and summarize the clinical data related to Poziotinib's efficacy in HER2-mutated NSCLC.

Poziotinib is an irreversible pan-ErbB inhibitor targeting HER1 (EGFR), HER2, and HER4.[2] Preclinical studies have demonstrated its sensitivity against EGFR and HER2 exon 20 insertion mutations, a feature that distinguishes it from other EGFR TKIs.[2][4] Clinical trials, particularly the ZENITH20 study, have investigated the efficacy of Poziotinib in this patient population.[1][2] [3]

## HER2 Signaling Pathway and Poziotinib's Mechanism of Action



## Methodological & Application

Check Availability & Pricing

HER2 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Unlike other members of this family, HER2 does not have a known ligand.[5] It is activated through heterodimerization with other ligand-bound EGFR family members or through homodimerization when overexpressed.[5][6] This dimerization leads to the autophosphorylation of tyrosine residues in the intracellular domain, initiating downstream signaling cascades such as the PI3K/Akt and MAPK pathways.[6][7][8] These pathways are crucial for cell proliferation, survival, and differentiation.[5][9] In cancers with HER2 exon 20 insertion mutations, the HER2 receptor is constitutively active, leading to uncontrolled cell growth. Poziotinib exerts its therapeutic effect by irreversibly binding to the kinase domain of HER2, thereby blocking the downstream signaling and inhibiting tumor cell proliferation.





Click to download full resolution via product page

HER2 Signaling Pathway and Poziotinib Inhibition.



## **Quantitative Data from Poziotinib Clinical Trials**

The multicenter, multicohort ZENITH20 trial evaluated the efficacy of Poziotinib in patients with advanced or metastatic NSCLC with HER2 exon 20 insertions. The following tables summarize the key efficacy data from different cohorts of this trial.

Table 1: Efficacy of Poziotinib in Previously Treated NSCLC with HER2 Exon 20 Insertions (ZENITH20-2 Cohort)[3]

| Endpoint                               | Value (95% CI)                |  |
|----------------------------------------|-------------------------------|--|
| Objective Response Rate (ORR)          | 27.8% (18.9% - 38.2%)         |  |
| Disease Control Rate (DCR)             | 70.0% (59.4% - 79.2%)         |  |
| Median Progression-Free Survival (PFS) | 5.5 months (3.9 - 5.8 months) |  |
| Median Duration of Response (DoR)      | 5.1 months (4.2 - 5.5 months) |  |

Table 2: Efficacy of Poziotinib in Treatment-Naïve NSCLC with HER2 Exon 20 Insertions (ZENITH20-4 Cohort)[10]

| Endpoint                                  | 16 mg Once Daily (QD) | 8 mg Twice Daily (BID) |
|-------------------------------------------|-----------------------|------------------------|
| Objective Response Rate (ORR)             | 44%                   | 36%                    |
| Disease Control Rate (DCR)                | 88%                   | 91%                    |
| Median Progression-Free<br>Survival (PFS) | 5.6 months            | 7.3 months             |
| Median Duration of Response (DoR)         | Not Reached           | 7.4 months             |

# Detailed Immunohistochemistry Protocol for HER2 Expression



## Methodological & Application

Check Availability & Pricing

This protocol is a representative methodology for the detection of HER2 protein expression in formalin-fixed, paraffin-embedded (FFPE) NSCLC tissue specimens. It is based on established HER2 IHC protocols and should be validated in-house.





Click to download full resolution via product page

HER2 Immunohistochemistry Experimental Workflow.



#### 1. Specimen Preparation

- Fixation: Immediately fix fresh tumor tissue in 10% neutral buffered formalin for 6 to 72 hours.[11]
- Processing and Embedding: Process the fixed tissue through graded alcohols and xylene, and embed in paraffin wax.
- Sectioning: Cut 4-5 μm thick sections from the FFPE tissue block.
- Mounting: Mount sections on positively charged glass slides and bake at 60°C for at least 60 minutes to ensure adherence.
- 2. Deparaffinization and Rehydration
- Immerse slides in xylene (or a xylene substitute) for 2 changes of 5 minutes each.
- Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (2 minutes), and 70% (2 minutes).
- Rinse in distilled water for 5 minutes.
- 3. Antigen Retrieval
- Perform heat-induced epitope retrieval (HIER) using a Tris/EDTA buffer (pH 9.0).[12]
- Use a pressure cooker, water bath, or steamer, and incubate slides at 95-100°C for 20-40 minutes.
- Allow slides to cool to room temperature (approximately 20 minutes).
- Rinse slides in wash buffer (e.g., Tris-buffered saline with Tween 20).
- 4. Staining
- Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[11]



- Rinse with wash buffer.
- Primary Antibody: Apply a validated anti-HER2 primary antibody (e.g., rabbit monoclonal clone 4B5) diluted to its optimal concentration.[11] Incubate in a humidified chamber for 30-60 minutes at room temperature or overnight at 4°C.
- Rinse with wash buffer (3 changes of 5 minutes each).
- Detection System: Apply a polymer-based detection system (e.g., HRP-polymer) and incubate according to the manufacturer's instructions.[12]
- Rinse with wash buffer (3 changes of 5 minutes each).
- Chromogen: Apply 3,3'-Diaminobenzidine (DAB) chromogen solution and incubate for 5-10 minutes, or until the desired stain intensity is reached.[11]
- Rinse with distilled water.
- 5. Counterstaining and Mounting
- Counterstain: Immerse slides in hematoxylin for 1-2 minutes.
- Rinse with tap water.
- Bluing: Dip slides in a bluing reagent (e.g., 0.2% ammonia water) for 30-60 seconds.
- Rinse with tap water.
- Dehydration: Dehydrate slides through graded alcohols (95%, 100%) and clear in xylene.
- Mounting: Coverslip the slides using a permanent mounting medium.

## Interpretation of HER2 Staining in NSCLC

Since there are no universally standardized guidelines for HER2 IHC scoring in NSCLC, it is common practice to adapt the scoring criteria from gastric or breast cancer. The American Society of Clinical Oncology/College of American Pathologists (ASCO/CAP) guidelines for breast cancer are frequently used.



Table 3: ASCO/CAP HER2 IHC Scoring Criteria (Adapted for NSCLC)

| Score | Staining Pattern                                                                                       | Interpretation |
|-------|--------------------------------------------------------------------------------------------------------|----------------|
| 0     | No staining or incomplete,<br>faint/barely perceptible<br>membrane staining in ≤10% of<br>tumor cells. | Negative       |
| 1+    | Incomplete membrane staining that is faint/barely perceptible in >10% of tumor cells.                  | Negative       |
| 2+    | Weak to moderate complete,<br>basolateral, or lateral<br>membrane staining in >10% of<br>tumor cells.  | Equivocal      |
| 3+    | Strong complete, basolateral, or lateral membrane staining in >10% of tumor cells.                     | Positive       |

For cases with an equivocal (2+) result, further testing with in situ hybridization (ISH) to assess for ERBB2 gene amplification is recommended.

Logical Flow for HER2 IHC Scoring.

## Conclusion

The accurate determination of HER2 status through a well-validated immunohistochemistry protocol is a critical step in the clinical management of NSCLC, particularly for identifying patients who are candidates for targeted therapies like Poziotinib. This document provides a comprehensive overview of the HER2 signaling pathway, the clinical efficacy of Poziotinib in HER2 exon 20 insertion-mutated NSCLC, and a detailed protocol for HER2 IHC staining and interpretation. Adherence to standardized laboratory procedures and scoring guidelines is essential for reliable and reproducible results.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Phase 2 Study of Poziotinib in Patients with Non-Small Cell Lung Cancer (NSCLC), Locally Advanced or Metastatic, with EGFR or HER2 Exon 20 Insertion Mutation (ZENITH20) | Dana-Farber Cancer Institute [dana-farber.org]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Poziotinib in Non–Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Exploration of HER2 (ERBB2) immunohistochemistry in non-small cell lung cancer: correlation with ERBB2 mutational status: experimental research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apnews.com [apnews.com]
- 10. onclive.com [onclive.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Poziotinib in Non-Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for HER2 Immunohistochemistry in Poziotinib Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610172#immunohistochemistry-protocol-for-her2-expression-in-poziotinib-studies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com